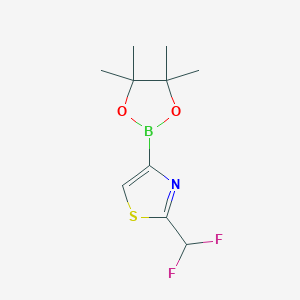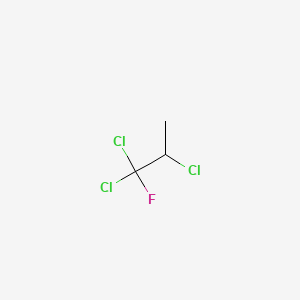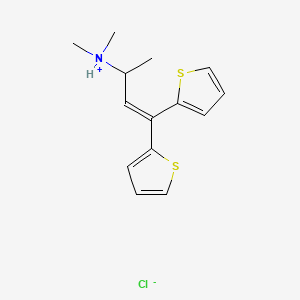
Dimethylthiambutene hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4-dithiophen-2-ylbut-3-en-2-yl(dimethyl)azanium chloride is a heterocyclic organic compound with the molecular formula C14H18ClNS2 and a molecular weight of 299.882 g/mol . It is also known by several synonyms, including Ohton hydrochloride and Dimethylthiambutene hydrochloride . This compound is characterized by the presence of two thiophene rings and a dimethylazanium group, making it a unique structure in the realm of organic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-dithiophen-2-ylbut-3-en-2-yl(dimethyl)azanium chloride typically involves the reaction of 4,4-dithiophen-2-ylbut-3-en-2-yl(dimethyl)amine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
4,4-dithiophen-2-ylbut-3-en-2-yl(dimethyl)amine+HCl→4,4-dithiophen-2-ylbut-3-en-2-yl(dimethyl)azanium chloride
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process typically involves the use of high-purity reagents and advanced purification techniques to ensure the final product meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
4,4-dithiophen-2-ylbut-3-en-2-yl(dimethyl)azanium chloride undergoes various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted thiophene derivatives.
Applications De Recherche Scientifique
4,4-dithiophen-2-ylbut-3-en-2-yl(dimethyl)azanium chloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders.
Mécanisme D'action
The mechanism of action of 4,4-dithiophen-2-ylbut-3-en-2-yl(dimethyl)azanium chloride involves its interaction with various molecular targets. The compound can interact with enzymes and receptors, modulating their activity. The thiophene rings and the dimethylazanium group play a crucial role in these interactions, allowing the compound to bind to specific sites on the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dimethylthiambutene hydrochloride
- 3,3-Di-2-thienyl-N,N,1-trimethylallylamine hydrochloride
- 3-Buten-2-amine, N,N-dimethyl-4,4-di-2-thienyl-, hydrochloride
Uniqueness
4,4-dithiophen-2-ylbut-3-en-2-yl(dimethyl)azanium chloride is unique due to its specific structure, which includes two thiophene rings and a dimethylazanium group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
5786-77-6 |
|---|---|
Formule moléculaire |
C14H18ClNS2 |
Poids moléculaire |
299.9 g/mol |
Nom IUPAC |
4,4-dithiophen-2-ylbut-3-en-2-yl(dimethyl)azanium;chloride |
InChI |
InChI=1S/C14H17NS2.ClH/c1-11(15(2)3)10-12(13-6-4-8-16-13)14-7-5-9-17-14;/h4-11H,1-3H3;1H |
Clé InChI |
OBFGNODOJKVYIR-UHFFFAOYSA-N |
SMILES canonique |
CC(C=C(C1=CC=CS1)C2=CC=CS2)[NH+](C)C.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



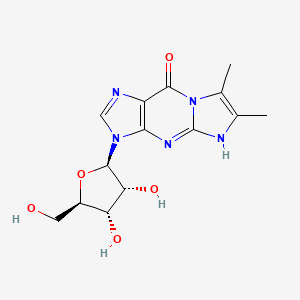
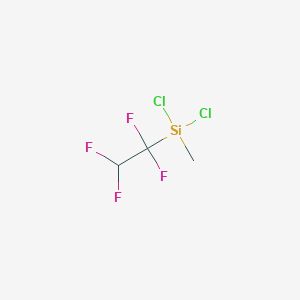
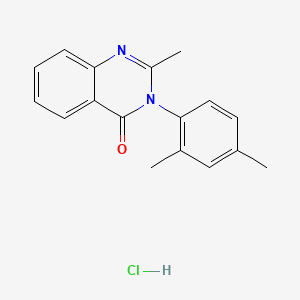

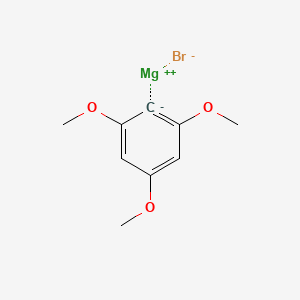
![2-(5,17-Dihydroxy-4,8,12,15-tetramethyl-16-oxo-18-bicyclo[13.3.0]octadeca-8,12,17-trienyl)propyl acetate](/img/structure/B13421010.png)
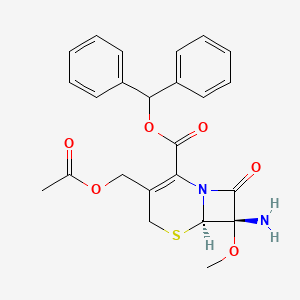

![3-(2'-Fluoro[1,1'-biphenyl]-4-yl)butanoic acid](/img/structure/B13421025.png)


